3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid
Overview
Description
3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid, commonly referred to as DFBPA, is a synthetic organic compound that has been used in laboratory experiments for a variety of purposes. It belongs to a larger class of compounds known as difluorobenzodioxol-5-yl acids (DFBAs). DFBPA is a colorless solid at room temperature and is soluble in common organic solvents. This compound has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmaceuticals.
Scientific Research Applications
Alzheimer's Disease Research : A study by Gao, Wang, & Zheng (2018) focused on synthesizing carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers in imaging Alzheimer's disease. This application demonstrates the compound's role in developing diagnostic tools for neurodegenerative diseases.
Chemical Synthesis and Functionalization : The work by Schlosser, Gorecka, & Castagnetti (2003) illustrated the conversion of 2,2-difluoro-1,3-benzodioxole into various derivatives. This has implications for developing new compounds with potential applications in various fields of chemistry.
Materials Science and Polymer Research : Research by Kharas et al. (2000) on novel copolymers of trisubstituted ethylenes with styrene highlights the use of derivatives of this compound in materials science, particularly in creating new polymers with unique properties.
Photophysical Property Studies : Krebs & Spanggaard (2002) investigated the impact of perfluorination on photophysical properties, using derivatives of the compound . Their study, detailed in this paper, contributes to the understanding of how chemical modifications can affect the optical properties of compounds, which is crucial in fields like optoelectronics and sensor development.
Crystallography and Structural Analysis : The crystal structure analysis of derivatives of this compound, as explored by Jasinski et al. (2008), provides insights into molecular interactions and arrangements. This is fundamental in the field of crystallography and has broader implications in materials science and molecular engineering.
Biochemical Analysis
Biochemical Properties
3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with phosphoinositide-3-kinase (PI3K), an enzyme involved in cell signaling pathways . The interaction between this compound and PI3K can modulate the enzyme’s activity, affecting downstream signaling events.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphatidylinositol 3,4,5-trisphosphate (PIP3) pathway, which plays a crucial role in cell growth, survival, and proliferation . Additionally, this compound can impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical properties and effects . Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes such as PI3K, affecting the production of key metabolites and the overall metabolic balance within cells . Additionally, this compound can modulate the levels of specific metabolites, impacting cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of this compound within tissues can influence its overall bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . The localization of this compound within cells can affect its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
(E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1-5H,(H,13,14)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODLBMVQFGJDOK-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-55-2 | |
Record name | (2E)-3-(2,2-Difluoro-1,3-benzodioxol-5-yl)propenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.